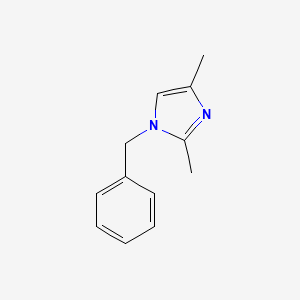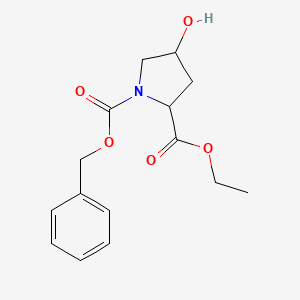![molecular formula C26H27ClN2O2 B8684173 Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester
Übersicht
Beschreibung
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is a complex organic compound that features a piperazine ring, a biphenyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the 4’-chlorobiphenyl-2-ylmethyl intermediate through a Suzuki coupling reaction between 4-chlorobiphenyl and a suitable boronic acid derivative.
Piperazine Introduction: The next step involves the reaction of the biphenyl intermediate with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired product, Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Fluoxetine: Another piperazine derivative, used as an antidepressant.
Risperidone: A piperazine-containing antipsychotic drug.
Uniqueness
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides additional hydrophobic interactions, while the ester group can undergo hydrolysis, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C26H27ClN2O2 |
|---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
ethyl 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C26H27ClN2O2/c1-2-31-26(30)21-9-13-24(14-10-21)29-17-15-28(16-18-29)19-22-5-3-4-6-25(22)20-7-11-23(27)12-8-20/h3-14H,2,15-19H2,1H3 |
InChI-Schlüssel |
CSHWKVPALLDKKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
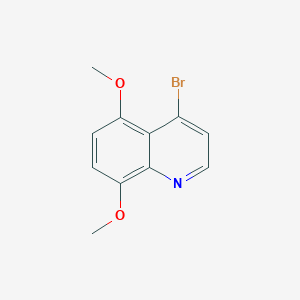
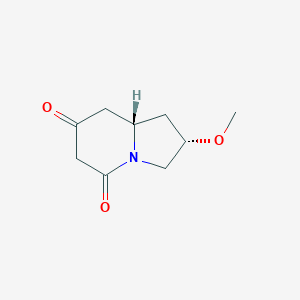
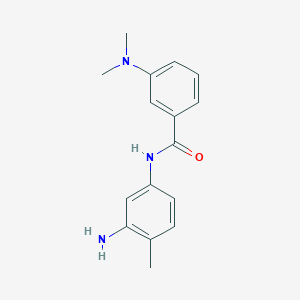
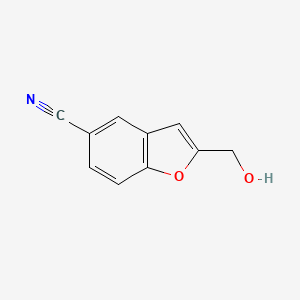

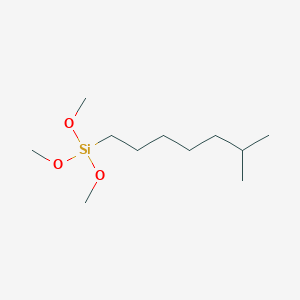
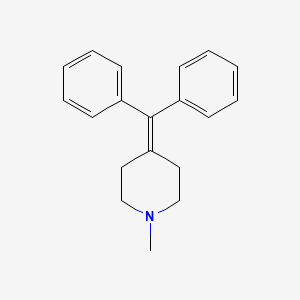
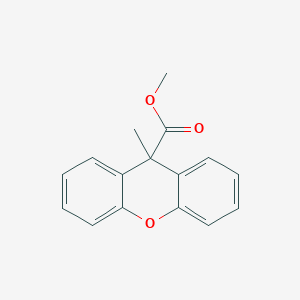
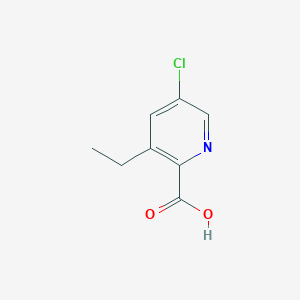
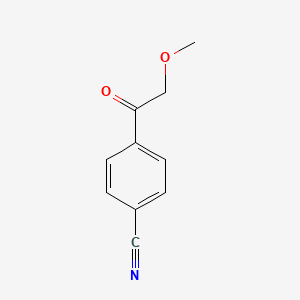
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
